molecular formula C24H24N4O6 B14106402 1-(2'-Deoxy-3',5'-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine

1-(2'-Deoxy-3',5'-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine

Cat. No.: B14106402
M. Wt: 464.5 g/mol
InChI Key: XFWRGHFUGJXDEX-ABZYKWASSA-N
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Description

1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a ribofuranosyl moiety and a triazine ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine involves multiple steps. The synthetic route typically starts with the protection of the ribofuranosyl moiety using toluoyl groups. This is followed by the introduction of the triazine ring through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

    Hydrolysis: The toluoyl protecting groups can be removed through hydrolysis using acidic or basic conditions, yielding the deprotected ribofuranosyl derivative.

Scientific Research Applications

1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.

    Medicine: Researchers are investigating its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The triazine ring and ribofuranosyl moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine can be compared with other similar compounds, such as:

    3-Methyl-8-(2’-deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)isoxanthopterin: This compound shares a similar ribofuranosyl moiety but differs in the heterocyclic ring structure.

    4-Amino-2,6-dimethyl-8-(2’-deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-7(8H)-pteridone:

These comparisons underscore the uniqueness of 1-(2’-Deoxy-3’,5’-di-O-toluoyl-alpha,beta-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine and its potential for further research and development.

Properties

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

[(2R,3S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19+,20?/m0/s1

InChI Key

XFWRGHFUGJXDEX-ABZYKWASSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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